2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

Description

Structural and Functional Overview

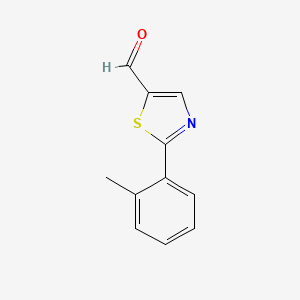

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde exhibits a complex molecular architecture that combines multiple functional elements within a single molecular framework. The compound possesses the molecular formula C₁₁H₉NOS, yielding a molecular weight of 203.26 grams per mole. The structural backbone consists of a 1,3-thiazole ring system, which represents a five-membered heterocyclic ring containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. This thiazole core provides the compound with characteristic aromatic properties, as the pi electrons are delocalized across the ring system, contributing to the overall stability and reactivity patterns observed in this class of compounds.

The substituent pattern of this molecule features a 2-methylphenyl group attached to the 2-position of the thiazole ring, creating a biaryl system that significantly influences the compound's physical and chemical properties. The methyl group on the phenyl ring introduces steric and electronic effects that can impact molecular conformation and reactivity. Additionally, the aldehyde functional group positioned at the 5-carbon of the thiazole ring provides a highly reactive electrophilic center, making this compound particularly valuable as a synthetic intermediate and building block for more complex molecular architectures.

The three-dimensional structure of this compound can be described using the Simplified Molecular Input Line Entry System notation as O=Cc1cnc(s1)c1ccccc1C. This structural representation clearly illustrates the connectivity between the thiazole ring system, the methylated phenyl substituent, and the aldehyde functionality. The compound's exact mass has been determined to be 203.04000 atomic mass units, providing precise molecular identification for analytical purposes.

Physical and Chemical Properties Table:

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₁H₉NOS | - |

| Molecular Weight | 203.26 | g/mol |

| Density | 1.229 | g/cm³ |

| Boiling Point | 367.5 | °C at 760 mmHg |

| Flash Point | 176.1 | °C |

| Logarithm of Partition Coefficient | 2.93100 | - |

| Polar Surface Area | 58.20000 | Ų |

| Refractive Index | 1.63 | - |

| Exact Mass | 203.04000 | amu |

The polar surface area of 58.20000 square angstroms indicates moderate polarity, while the logarithm of the partition coefficient value of 2.93100 suggests favorable lipophilicity characteristics. These properties collectively influence the compound's solubility behavior, membrane permeability, and potential biological activity profiles.

Historical Context and Discovery

The development and characterization of this compound must be understood within the broader historical context of thiazole chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber in 1887. On November 18, 1887, these researchers effectively established the foundation of thiazole chemistry by defining thiazoles as nitrogen and sulfur-containing ring compounds with the formula (CH)ₙNS, drawing analogies to the relationship between thiophene and benzene. This seminal work provided the theoretical framework and synthetic methodology that would eventually enable the preparation of sophisticated thiazole derivatives such as this compound.

The historical development of thiazole synthesis methods has been particularly significant in enabling access to complex substituted derivatives. The Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides, remains one of the most important methodologies for constructing thiazole rings. This reaction proceeds through a multistep mechanism involving nucleophilic attack by the sulfur atom of the thioamide on the alpha-haloketone, followed by cyclization and dehydration to yield the desired thiazole product. The strong nucleophilicity of sulfur in thioamides drives this transformation, typically providing excellent yields for simple thiazole derivatives, though more substituted systems may present additional synthetic challenges due to potential side reactions such as dehalogenation.

The evolution of thiazole chemistry also benefited from contributions by other notable researchers, including the work of Tcherniac, who engaged in extensive studies of thiocyanoacetone derivatives and their isomerization to thiazole compounds. Historical records indicate that Tcherniac's investigations, spanning from the 1890s through 1919, helped clarify fundamental aspects of thiazole structure and reactivity, including the preparation of 2-oxy-4-methylthiazole and related derivatives through improved synthetic methodologies. These early investigations established critical precedents for understanding thiazole chemistry and laid the groundwork for the development of more sophisticated synthetic approaches.

Modern synthetic approaches to thiazole derivatives have expanded significantly beyond the classical Hantzsch synthesis. Contemporary methodologies include the Cook-Heilbron thiazole synthesis, which enables the formation of 5-aminothiazoles through reactions of alpha-aminonitriles with dithioacids, carbon disulfide, or isothiocyanates under mild conditions. This methodology, first described in 1947 by Alan H. Cook, Sir Ian Heilbron, and A. L. Levy, marked a significant advancement in accessing 5-substituted thiazole derivatives with high yields and excellent scope for structural diversity.

Academic Significance in Organic Chemistry

This compound holds considerable academic significance within the field of organic chemistry, serving as both a representative example of complex heterocyclic architecture and a valuable synthetic intermediate for accessing more elaborate molecular frameworks. The compound's structural features embody several key concepts in modern organic chemistry, including aromatic heterocycle stability, substituent effects on reactivity, and the strategic use of functional groups for further synthetic elaboration.

From a mechanistic perspective, the thiazole ring system in this compound demonstrates the principles of heteroaromatic chemistry, where the presence of both sulfur and nitrogen heteroatoms creates unique electronic distributions that influence reactivity patterns. The thiazole ring satisfies Huckel's rule for aromaticity with six pi electrons delocalized across the five-membered ring system, resulting in enhanced stability compared to non-aromatic alternatives. The positioning of the sulfur and nitrogen atoms creates distinct sites for electrophilic and nucleophilic attack, making thiazole derivatives versatile platforms for synthetic transformations.

The aldehyde functional group positioned at the 5-carbon of the thiazole ring provides a highly reactive site for various organic transformations. Aldehydes are well-known electrophiles that readily participate in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. In the context of this thiazole derivative, the aldehyde group can serve as a handle for creating carbon-carbon bonds through aldol condensations, Wittig reactions, or reductive amination processes. The electron-withdrawing nature of the thiazole ring system may influence the reactivity of the aldehyde group, potentially enhancing its electrophilic character and altering reaction kinetics compared to simple aliphatic aldehydes.

The academic importance of this compound extends to its role as a building block in medicinal chemistry research. Thiazole-containing compounds have demonstrated significant biological activity across numerous therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The specific substitution pattern of this compound provides opportunities for systematic structure-activity relationship studies, where researchers can investigate how modifications to the aldehyde group or the methylphenyl substituent influence biological properties.

Recent research has highlighted the versatility of thiazole derivatives in hybrid molecule design, where thiazole fragments are combined with other pharmacophore elements to create compounds with enhanced or novel biological activities. The aldehyde functionality in this compound makes it particularly well-suited for such hybridization strategies, as the carbonyl group can readily participate in condensation reactions with various amine-containing building blocks to create Schiff bases, amides, or other linked molecular architectures.

The compound also serves as an important model system for understanding the photochemical and photophysical properties of thiazole derivatives. The extended conjugation between the thiazole ring, the phenyl substituent, and the aldehyde group creates opportunities for interesting electronic transitions and potential applications in materials science or as fluorescent probes. Academic studies of such systems contribute to the broader understanding of structure-property relationships in heterocyclic compounds and inform the design of new materials with tailored optical properties.

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-6-9(7-13)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAXXEIMWMHQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650816 | |

| Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-92-5 | |

| Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials could include 2-methylbenzyl bromide and thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2-(2-Methylphenyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(2-Methylphenyl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | 2-(2-MePh) | C₁₁H₉NOS | 203.26 | 915921-26-5 | Methyl at phenyl ortho position |

| 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | 2-(4-OMePh) | C₁₁H₉NO₂S | 219.26 | 915919-92-5 | Methoxy at phenyl para position |

| 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | 2-(3-OMePh) | C₁₁H₉NO₂S | 219.26 | 915923-79-4 | Methoxy at phenyl meta position |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | 2-(4-CF₃Ph), 4-Me | C₁₂H₈F₃NOS | 271.26 | - | Electron-withdrawing CF₃ group |

| 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | 2-(4-Me-piperazinyl) | C₉H₁₃N₃OS | 211.28 | 320423-50-5 | Basic piperazine substituent |

| 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde | 2-(CH₂CH₂OMe) | C₇H₉NO₂S | 171.22 | 1250342-63-2 | Alkoxy chain substituent |

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity of the aldehyde, favoring nucleophilic addition reactions .

- Positional Isomerism :

- Molecular Weight :

- The trifluoromethyl analog (271.26 g/mol) is significantly heavier due to the CF₃ group .

Biological Activity

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a methylphenyl group and an aldehyde functional group. Its structure can be represented as follows:

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 10 | 20 |

| Bacillus subtilis | 12 | 24 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HepG2 (Liver Cancer) | <10 | Doxorubicin |

| MCF-7 (Breast Cancer) | <15 | Doxorubicin |

| HT-29 (Colon Cancer) | <12 | Doxorubicin |

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, as indicated by flow cytometry analyses .

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Antitumor Activity in HepG2 Cells : A study demonstrated that thiazole derivatives showed significant cytotoxicity against HepG2 cells with IC50 values lower than those of standard chemotherapeutics .

- Antibacterial Efficacy : Another research project evaluated the antibacterial properties of a series of thiazoles, showing that modifications in the side chains significantly affected their MIC values against Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.